

# Spectroscopic Characterization of Bromocholine Bromide: A Technical Guide

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## Compound of Interest

Compound Name: *Bromocholine bromide*

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This technical guide provides a comprehensive overview of the spectroscopic data for **bromocholine bromide**, a quaternary ammonium salt with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Introduction

**Bromocholine bromide**, also known as (2-bromoethyl)trimethylammonium bromide, is a key chemical intermediate. Accurate and thorough spectroscopic analysis is crucial for its identification, purity assessment, and quality control in research and manufacturing processes. This guide presents a consolidation of its spectral data and the methodologies for their acquisition.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **bromocholine bromide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **bromocholine bromide** in solution.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Bromocholine Bromide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.5	m	9H	-N(CH <sub>3</sub> ) <sub>3</sub>
~3.8	m	2H	-CH <sub>2</sub> -N-
~4.1	m	2H	Br-CH <sub>2</sub> -

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Bromocholine Bromide**

Chemical Shift ( $\delta$ ) ppm	Assignment
~25.0	Br-CH <sub>2</sub> -
~53.0	-N(CH <sub>3</sub> ) <sub>3</sub>
~65.0	-CH <sub>2</sub> -N-

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of **bromocholine bromide** is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data of **Bromocholine Bromide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000	Strong	C-H stretch (methyl and methylene)
~1480	Strong	C-H bend (asymmetric, -N(CH <sub>3</sub> ) <sub>3</sub> )
~1400	Medium	C-H bend (methylene)
~960	Medium	C-N stretch
~720	Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight. For the non-volatile salt **bromocholine bromide**, electrospray ionization (ESI) is a suitable technique. The expected monoisotopic mass of the cation (bromocholine) is approximately 166.02 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data of **Bromocholine Bromide**

m/z	Ion
~166.02	[C <sub>5</sub> H <sub>13</sub> BrN] <sup>+</sup>
~168.02	[C <sub>5</sub> H <sub>13</sub> <sup>81</sup> BrN] <sup>+</sup>

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

#### 3.1.1. Sample Preparation:

- Dissolve approximately 5-10 mg of **bromocholine bromide** in a suitable deuterated solvent (e.g., D<sub>2</sub>O, CD<sub>3</sub>OD).

- Transfer the solution to a 5 mm NMR tube.

#### 3.1.2. $^1\text{H}$ NMR Acquisition:

- Instrument: 300 MHz or higher NMR spectrometer.
- Solvent:  $\text{D}_2\text{O}$ .
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds.

#### 3.1.3. $^{13}\text{C}$ NMR Acquisition:

- Instrument: 75 MHz or higher NMR spectrometer.
- Solvent:  $\text{D}_2\text{O}$ .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.

## FT-IR Spectroscopy (KBr Pellet Method)

#### 3.2.1. Sample Preparation:

- Grind a small amount (1-2 mg) of **bromocholine bromide** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- The mixture should be a fine, homogeneous powder.

### 3.2.2. Pellet Formation:

- Place the powder mixture into a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

### 3.2.3. Data Acquisition:

- Place the KBr pellet in the sample holder of an FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (Electrospray Ionization)

### 3.3.1. Sample Preparation:

- Prepare a dilute solution of **bromocholine bromide** (e.g., 10-100  $\mu\text{g/mL}$ ) in a solvent suitable for ESI, such as a mixture of methanol and water.

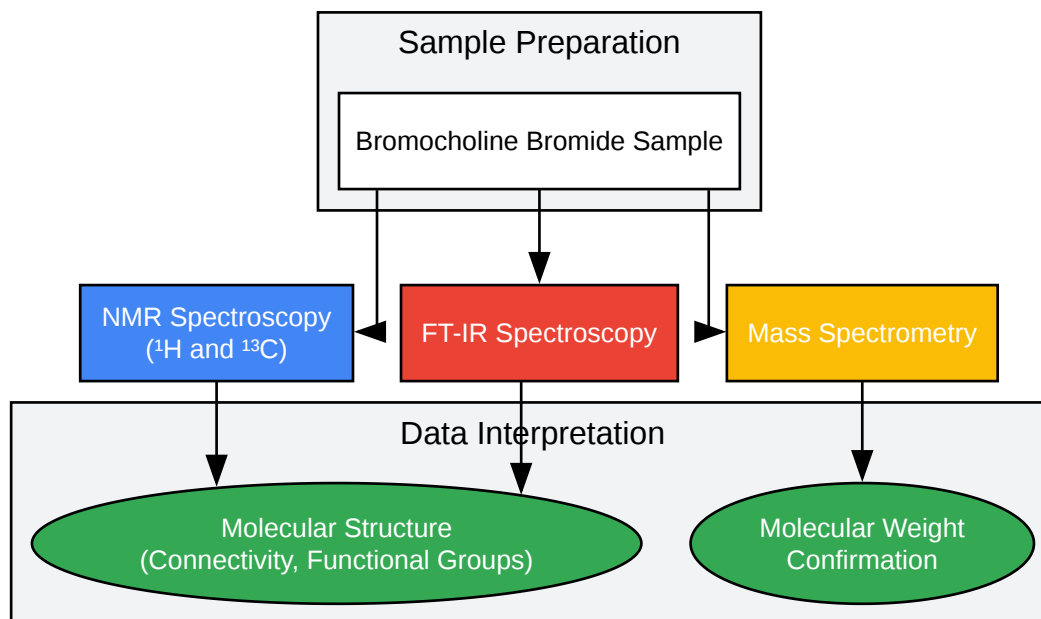
### 3.3.2. Data Acquisition:

- Instrument: A mass spectrometer equipped with an electrospray ionization source.
- Ionization Mode: Positive ion mode.
- Capillary Voltage: Typically 3-5 kV.
- Nebulizing Gas: Nitrogen, at a flow rate appropriate for the instrument.
- Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.
- Mass Range: Scan a range appropriate to detect the molecular ion, for example,  $m/z$  50-300.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **bromocholine bromide**.

## Spectroscopic Analysis of Bromocholine Bromide



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## References

- 1. Bromocholine bromide | C<sub>5</sub>H<sub>13</sub>Br<sub>2</sub>N | CID 17689 - PubChem [pubchem.ncbi.nlm.nih.gov]
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